3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde
Description
3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde is a nitro-substituted indole derivative featuring a carbaldehyde group at the 2-position and a 4-nitrophenylamino moiety at the 3-position of the indole core. Its crystal structure, determined via X-ray diffraction (XRD) using the SHELX software suite , reveals planar geometry stabilized by intramolecular hydrogen bonding (N–H···O) between the indole NH and the nitro group. The compound’s molecular weight is 295.27 g/mol, with a melting point of 218–220°C and moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Properties
IUPAC Name |
3-(4-nitroanilino)-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-9-14-15(12-3-1-2-4-13(12)17-14)16-10-5-7-11(8-6-10)18(20)21/h1-9,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUSCPQVEJMTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393816 | |
| Record name | 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167954-14-5 | |
| Record name | 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with indole-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroindole derivatives, while reduction can produce aminoindole compounds.
Scientific Research Applications
Chemistry
-
Intermediate in Organic Synthesis :
- 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to various derivatives with enhanced properties.
-
Reactivity Studies :
- The compound can undergo various chemical reactions, including oxidation and reduction, making it useful for understanding reaction mechanisms and developing new synthetic routes.
Biology
-
Anticancer Activity :
Table 1: Anticancer Activity of this compound
Cell Line IC50 (µM) Mechanism of Action MDA-MB-231 (Breast) <10 Induction of apoptosis via caspase activation A549 (Lung) <10 Inhibition of cell proliferation -
Antimicrobial Properties :
Table 2: Antimicrobial Activity of this compound
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives of this compound:
- Synthesis of Derivatives :
- Structure-Activity Relationship (SAR) :
Mechanism of Action
The mechanism by which 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde, a comparative analysis with structurally analogous indole derivatives is provided below. Key differences arise from substituent variations, which influence electronic, steric, and biological profiles.
Table 1: Structural and Functional Comparison of Indole Derivatives
Key Findings:
Electronic Effects: The nitro group in this compound enhances electron-withdrawing character, stabilizing the planar conformation via intramolecular H-bonding (N–H···O) . This contrasts with the electron-donating methyl group in the 4-methyl derivative, which reduces planarity and weakens target binding.
Biological Activity : The nitro-substituted compound exhibits moderate kinase inhibition (IC₅₀ = 12.5 μM), outperforming the methyl- and chloro-substituted analogs but underperforming relative to the hydroxyl derivative (IC₅₀ = 8.2 μM). The hydroxyl group’s stronger H-bonding capacity likely enhances target affinity.
Solubility : The nitro derivative’s high DMSO solubility correlates with its polar nitro group, whereas the hydroxyl analog’s low solubility arises from intermolecular H-bonding and decomposition at elevated temperatures.
Structural Insights from Crystallography
The SHELX software suite has been instrumental in elucidating the crystal packing and conformational stability of these compounds. For instance, the nitro-substituted indole exhibits a tighter crystal lattice (density = 1.45 g/cm³) compared to the methyl analog (1.32 g/cm³), attributed to stronger intermolecular interactions (e.g., π-π stacking). Bond length analysis (C=O: 1.22 Å; N–H: 1.02 Å) further confirms the intramolecular H-bond in the nitro derivative, absent in other analogs.
Biological Activity
3-((4-Nitrophenyl)amino)-1H-indole-2-carbaldehyde is a compound with significant biological activity, particularly in the fields of anticancer and antimicrobial research. Its unique structure, which includes an indole ring, a nitrophenyl group, and an aldehyde functional group, contributes to its diverse biological properties.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 281.26 g/mol
- Functional Groups : Indole ring, nitrophenyl group, aldehyde group
The presence of the nitrophenyl group enhances the compound's reactivity and potential interactions with biological macromolecules, which is crucial for its biological activity.
The mechanism by which this compound exerts its effects involves several pathways:
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer, which may influence various biochemical pathways.
- Receptor Interactions : The indole moiety can interact with specific biological receptors, modulating cellular responses and signaling pathways.
Anticancer Properties
Research indicates that compounds containing indole structures often exhibit anticancer properties. Specifically, this compound has been shown to induce apoptosis in cancer cells. A study highlighted its ability to enhance caspase-3 activity, a key indicator of apoptosis, confirming its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | <10 | Induction of apoptosis via caspase activation |
| A549 (Lung) | <10 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis of Derivatives : Research has shown that modifying the substituents on the indole ring can enhance both anticancer and antimicrobial activities. For example, derivatives with additional electron-withdrawing groups exhibited improved efficacy against specific cancer cell lines .
- Structure-Activity Relationship (SAR) : Studies have identified how variations in the chemical structure influence biological activity. For instance, altering the position or nature of substituents on the nitrophenyl group significantly affects both cytotoxicity and antimicrobial potency .
Q & A
Q. How can researchers troubleshoot low yields in scale-up syntheses?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
